

ADMET properties prediction Ixazomib degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

Cat. No.: S874361

Get Quote

Comparison of Computational Prediction Tools

Tool Name	Availability	Primary Focus / Key Features	Supported Metabolism Types	Performance Highlights (from literature)
BioTransformer [1]	Free, Open Access	Comprehensive small molecule metabolism prediction & metabolite ID. Combines machine learning & knowledge-based approaches.	Phase I, Phase II, gut microbial, environmental degradation [1]	Outperformed Meteor Nexus & ADMET Predictor; up to 7x better precision/recall on pharmaceuticals, pesticides [1]
ADMET Predictor [2]	Commercial	Flagship AI/ML platform for ADMET; predicts >175 properties . Integrated PBPK simulations & metabolism predictions [2].	CYP/UGT metabolism, key toxicity endpoints [2]	Some models ranked #1 in independent peer-reviewed comparisons [2]
ADMETlab 2.0 [3]	Free, No Registration	Integrated online platform for accurate/comprehensive	23 ADME properties, 27	Models built using a multi-task graph attention

Tool Name	Availability	Primary Focus / Key Features	Supported Metabolism Types	Performance Highlights (from literature)
		ADMET predictions. ~90 endpoints [3].	toxicity endpoints [3]	framework for robustness/accuracy [3]
Meteor Nexus [1]	Commercial	Comprehensive prediction of biotransformations; broad range of Phase I/II reactions [1].	Phase I and Phase II metabolism [1]	Outperformed by BioTransformer in a comparative study [1]

Experimental Data on Ixazomib Degradation

A forced degradation study of Ixazomib provides experimental insights that can be used to validate computational predictions [4].

- **Principal Degradation Pathways:** The study identified two main pathways:
 - **Oxidative deboronation**
 - **Hydrolysis of the amide bond** [4]
- **Stability Findings:**
 - **In Solution:** Relatively stable in neutral and acidic conditions; degradation accelerates at higher pH; sensitive to oxidants and light; degradation follows first-order kinetics under various stress conditions [4].
 - **Solid-State** (ixazomib citrate): Relatively resistant to heat, heat/humidity, and UV irradiation [4].
- **Analytical Method:** The study used a UHPLC-UV method and identified degradation products via High-Resolution Mass Spectrometry (HRMS) [4].

Example Experimental Protocol

For a hands-on approach, here is a generalized protocol based on the cited study and common practice for computational validation:

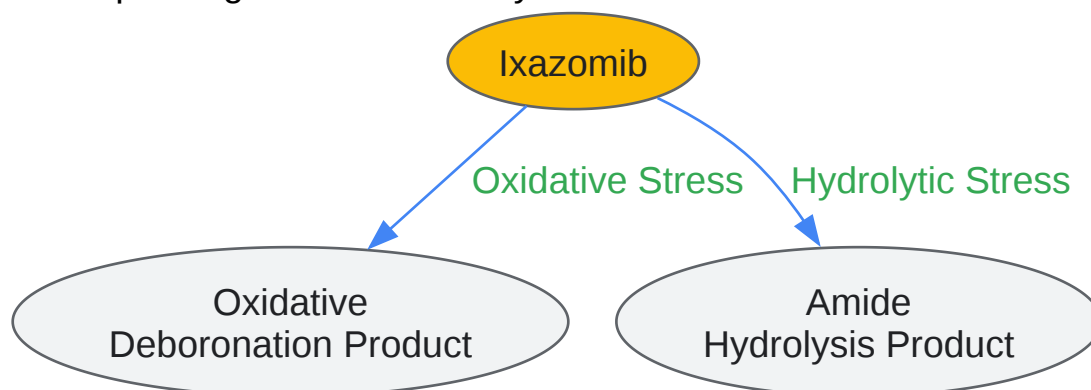
- **In Silico Prediction:**
 - **Input:** Prepare the SMILES string or structure file of Ixazomib.

- **Tools:** Run the molecule through BioTransformer [1] and ADMETlab 2.0 [3] (for free options) or ADMET Predictor [2] (for a commercial option) to predict potential metabolites and degradation products.
- **In Vitro Validation (Forced Degradation):**
 - **Stress Conditions:** Expose Ixazomib to acidic, basic, oxidative, photolytic, and thermal stress conditions as per ICH guidelines [4].
 - **Analysis:** Use UHPLC-UV for quantification and High-Resolution Mass Spectrometry (HRMS) to separate and identify the degradation products [4].
- **Data Comparison:**
 - Compare the molecular weights and proposed structures of the degradation products identified by HRMS with the list of metabolites predicted by the computational tools to assess the accuracy of the software.

Visualizing Ixazomib's Degradation Pathways

The diagram below summarizes the primary degradation pathways of Ixazomib as identified in the forced degradation study [4], which can be a reference point for evaluating computational predictions.

Principal Degradation Pathways of Ixazomib



[Click to download full resolution via product page](#)

How to Proceed with Your Analysis

Since a direct comparative guide does not exist, I suggest the following approach to build your own objective comparison:

- **Leverage Free Tools First:** Start your investigation by running Ixazomib through **BioTransformer** [1] and **ADMETlab 2.0** [3]. This will give you a baseline of predicted metabolites and properties at no cost.
- **Benchmark with Experimental Data:** Use the experimentally identified degradation products (oxidative deboronation and amide hydrolysis products [4]) as your ground truth to evaluate the accuracy and relevance of the predictions from all tools.
- **Consult Vendors for Specifics:** For commercial software like **ADMET Predictor** [2], you may need to contact the vendor directly or search for detailed validation studies to find specific performance data related to proteasome inhibitors or similar compounds.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. BioTransformer: a comprehensive computational tool for small... [jcheminf.biomedcentral.com]
2. ® - Simulations Plus - Machine Learning- ADMET ... Predictor ADMET [simulations-plus.com]
3. ADMETlab 2.0: an integrated online platform for accurate and... [pubmed.ncbi.nlm.nih.gov]
4. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ADMET properties prediction Ixazomib degradation products]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b874361#admet-properties-prediction-ixazomib-degradation-products>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com